molecular formula C14H11N3OS B5717887 2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole

2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B5717887
M. Wt: 269.32 g/mol
InChI Key: LMLYPFDAKAARHY-UHFFFAOYSA-N
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Description

2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both phenyl and pyridyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carbon disulfide followed by cyclization with an appropriate electrophile. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or pyridyl rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Benzimidazole derivatives: These compounds also contain nitrogenous heterocycles and are known for their broad spectrum of biological activities.

Uniqueness

2-phenyl-5-[(3-pyridylmethyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of both phenyl and pyridyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)13-16-17-14(18-13)19-10-11-5-4-8-15-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYPFDAKAARHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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